3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Overview
Description
3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring, a piperazine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Ring: This step involves the reaction of the pyrrolidine derivative with a piperazine compound under suitable conditions.
Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction with a furan-2-ylcarbonyl chloride derivative.
Final Assembly: The trifluoromethylphenyl group is introduced through a substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with the target compound.
Piperazine Derivatives: Compounds like piperazine-2,5-dione and other substituted piperazines are structurally related.
Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid, are similar in structure.
Uniqueness
What sets 3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione apart is its combination of these three distinct structural motifs (pyrrolidine, piperazine, and furan rings) along with the trifluoromethylphenyl group. This unique combination imparts specific biological activities and chemical properties that are not found in simpler analogs.
Properties
IUPAC Name |
3-[4-(furan-2-carbonyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O4/c21-20(22,23)13-3-5-14(6-4-13)26-17(27)12-15(18(26)28)24-7-9-25(10-8-24)19(29)16-2-1-11-30-16/h1-6,11,15H,7-10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMOVNDCLRGZLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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